molecular formula C18H15ClN2O2 B380154 3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 303034-03-9

3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B380154
CAS No.: 303034-03-9
M. Wt: 326.8g/mol
InChI Key: NOUCMDPBQYJIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 2,3-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized pyrrole derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2,3-dimethylanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
  • 3-Chloro-4-(2,3-dimethylanilino)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-4-(2,3-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

303034-03-9

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8g/mol

IUPAC Name

3-chloro-4-(2,3-dimethylanilino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H15ClN2O2/c1-11-7-6-10-14(12(11)2)20-16-15(19)17(22)21(18(16)23)13-8-4-3-5-9-13/h3-10,20H,1-2H3

InChI Key

NOUCMDPBQYJIRI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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